what is the chemical structure of quinine sulfate dihydrate
what is the chemical structure of quinine sulfate dihydrate
An In-depth Technical Guide to the Chemical Structure of Quinine (B1679958) Sulfate (B86663) Dihydrate
Introduction
Quinine sulfate dihydrate is the sulfate salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1][2][3] Historically significant for its therapeutic use against malaria, it also serves as a flavoring agent, particularly for its characteristic bitter taste.[1][3][4][5] This document provides a comprehensive overview of the chemical and physical properties of quinine sulfate dihydrate, its structural details, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development. The compound is known for its sensitivity to light, darkening upon exposure.[3][4][6]
Chemical Structure and Identification
Quinine sulfate dihydrate is a complex chemical entity consisting of two quinine molecules, one molecule of sulfuric acid, and two molecules of water.[7][8] The precise arrangement of these components dictates its chemical behavior and biological activity.
IUPAC Name : bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;dihydrate[7][9]
Synonyms : Quinine hemisulfate salt monohydrate, Quinine sulfate (2:1) (salt) dihydrate[4][7][10]
The structure is comprised of a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicyclic system. The presence of multiple chiral centers results in specific stereochemistry that is crucial for its biological function.
Physicochemical and Crystallographic Data
The quantitative properties of quinine sulfate dihydrate are summarized below. These parameters are essential for its handling, formulation, and analysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C40H54N4O10S or (C20H24N2O2)2·H2SO4·2H2O[5][7][8][9][11] |
| Molecular Weight | 782.9 g/mol [7][8][11][12] |
| CAS Number | 6119-70-6[4][5][7][11][12] |
| Appearance | White or off-white crystalline powder; fine, colorless needles[4][6][8] |
| Taste | Persistent, very bitter[4] |
| Odor | Odorless[4][8] |
| Melting Point | ~225 °C (with decomposition)[4][6][8] |
| Solubility | Water: 0.12 g/100 mL (20 °C); Slightly soluble in water[3][4][8] |
| Freely soluble in alcohol and acidic solutions[1] | |
| Soluble in a 2:1 mixture of chloroform (B151607) and absolute alcohol[4][6][10] | |
| Specific Rotation [α]D | -240° to -248° (2% w/v solution in 0.1 N HCl at 25°C)[3] |
| Stability | Stable; darkens on exposure to light. Incompatible with strong oxidizing agents, alkalies, ammonia (B1221849), strong bases, and iodine.[4] |
Crystallographic Data
The solid-state structure has been determined by X-ray crystallography.
| Parameter | Value |
| Space Group | C 1 2 1 |
| Cell Length a | 20.18 Å |
| Cell Length b | 6.637 Å |
| Cell Length c | 15.316 Å |
| Cell Angle β | 113.288° |
| Cell Volume | 1884.2 ų |
Experimental Protocols
Standardized analytical methods are used to identify and quantify quinine sulfate dihydrate.
Identification Tests
A. Fluorescence Test A saturated solution of quinine sulfate dihydrate, when acidified with 10% sulfuric acid, exhibits a strong blue fluorescence.[3] This fluorescence disappears upon the addition of hydrochloric acid.[3]
B. Color Test (Thalleioquin Test)
-
Prepare a 1 in 1000 solution of the sample in water (5 ml).
-
Add 1-2 drops of bromine water (TS).
-
Add 1 ml of ammonia solution (TS).
-
Result : The solution acquires a distinct emerald green color.[3]
Assay Protocol (Titration)
This method determines the purity of the substance.
-
Accurately weigh approximately 200 mg of the sample.
-
Dissolve the sample in 20 ml of acetic anhydride.
-
Add 2 drops of a 1% malachite green solution (TS) as an indicator.
-
Titrate with 0.1 N perchloric acid from a microburet until the endpoint is reached, indicated by a color change to yellow.[3]
-
Perform a blank determination for correction.
-
Calculation : Each ml of 0.1 N perchloric acid is equivalent to 24.90 mg of anhydrous quinine sulfate, (C20H24N2O2)2·H2SO4.[3]
Biological Pathways and Mechanism of Action
Quinine's primary therapeutic application is as an antimalarial agent.[2] Its mechanism is not fully elucidated but is understood to involve the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.[4]
-
The parasite digests hemoglobin within its food vacuole, releasing toxic free heme.
-
The parasite normally detoxifies this heme by polymerizing it into hemozoin (biocrystals).[4]
-
Quinine is believed to inhibit this polymerization process. The resulting accumulation of free heme is toxic to the parasite, leading to its death.
Beyond its antimalarial properties, quinine sulfate is also a potassium channel blocker.[2][6] It can inhibit mitochondrial ATP-regulated potassium channels, which has implications for its use in treating muscle disorders like nocturnal leg cramps.[2][4]
References
- 1. Quinine Sulfate Dihydrate (6119-70-6) | Chemical Product Exporter [chemicalbull.com]
- 2. Quinine sulfate dihydrate | antimalarial agent | CAS# 6119-70-6 | InvivoChem [invivochem.com]
- 3. fao.org [fao.org]
- 4. Quinine sulfate dihydrate | 6119-70-6 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. zhishangchem.com [zhishangchem.com]
- 7. Quinine sulfate dihydrate | C40H54N4O10S | CID 16211610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 207671-44-1 CAS | QUININE SULPHATE DIHYDRATE | Laboratory Chemicals | Article No. 05539 [lobachemie.com]
- 9. Quinine sulfate dihydrate, specified according to the requirements of USP 5 g | Request for Quote [thermofisher.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Thermo Scientific Chemicals Quinine sulfate dihydrate, 99+% | Fisher Scientific [fishersci.ca]
- 12. Quinine Sulfate Dihydrate | CAS No- 6119-70-6 | Simson Pharma Limited [simsonpharma.com]
